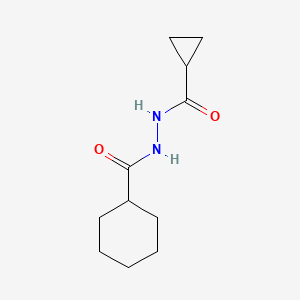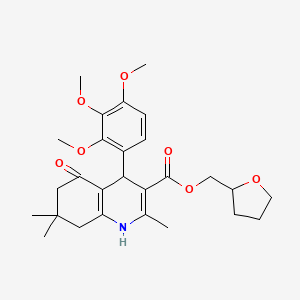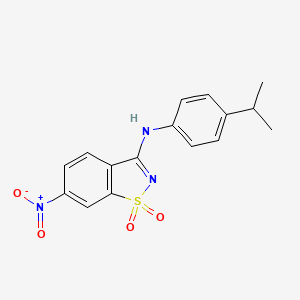![molecular formula C18H21N3O B5154107 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea, also known as DPI or diphenyleneiodonium, is a potent inhibitor of NADPH oxidase, which is an enzyme that generates reactive oxygen species (ROS). DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
作用機序
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea inhibits the production of ROS by NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea binds to the flavin-containing subunit of NADPH oxidase, which is essential for the transfer of electrons. By blocking this transfer, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea prevents the generation of ROS by NADPH oxidase.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the production of ROS by NADPH oxidase, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the activity of other enzymes that generate ROS, including xanthine oxidase and nitric oxide synthase. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
実験室実験の利点と制限
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can also inhibit the activity of other enzymes that generate ROS, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. One area of research is the development of new inhibitors of NADPH oxidase that are more potent and specific than N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. Another area of research is the investigation of the role of ROS in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could be used in combination with other drugs to treat diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Conclusion:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is a potent inhibitor of NADPH oxidase that has been widely used in scientific research to investigate the role of ROS in various biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments, including its specificity and stability. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations, including its toxicity at high concentrations and its inhibition of other enzymes that generate ROS. Future research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could lead to the development of new inhibitors of NADPH oxidase and new treatments for diseases associated with oxidative stress.
合成法
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can be synthesized by the reaction of 1,2-diphenylethylenediamine with iodine and urea in acetic acid. The reaction yields N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea as a yellow crystalline solid with a melting point of 167-170°C.
科学的研究の応用
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been extensively used in scientific research to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the production of ROS by NADPH oxidase in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)

![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)


amine oxalate](/img/structure/B5154114.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)